molecular formula C11H15BrN2O3S2 B7531190 1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea

1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea

Cat. No. B7531190
M. Wt: 367.3 g/mol
InChI Key: WNJNNEJNKCRDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of urea derivatives and has a molecular weight of 364.23 g/mol.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea involves the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells or weeds. This inhibition leads to the disruption of normal cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea has been shown to have specific biochemical and physiological effects on cancer cells or weeds. In cancer cells, it induces apoptosis or programmed cell death by activating specific pathways. In weeds, it inhibits the synthesis of specific proteins that are essential for growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea in lab experiments include its high potency, specificity, and versatility. However, its limitations include its potential toxicity, instability, and cost.

Future Directions

There are several future directions for the research on 1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea. These include the development of more efficient synthesis methods, the identification of new applications in medicine, agriculture, and material science, the optimization of its potency and specificity, and the evaluation of its potential toxicity and environmental impact.

Synthesis Methods

The synthesis of 1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea involves the reaction of 5-bromothiophene-3-carboxaldehyde with 1,1-dioxothiolane-3-carbonyl chloride followed by the addition of methyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, it has been shown to have herbicidal properties by inhibiting the growth of weeds. In material science, it has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

1-[(5-bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S2/c1-14(5-8-4-10(12)18-6-8)11(15)13-9-2-3-19(16,17)7-9/h4,6,9H,2-3,5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJNNEJNKCRDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC(=C1)Br)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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